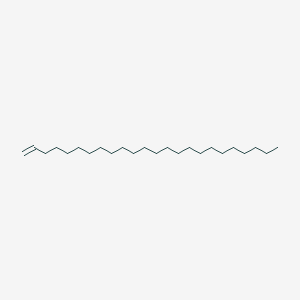

1-Tetracosene

Description

Properties

IUPAC Name |

tetracos-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-24H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLBWMYNYNATIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029716 | |

| Record name | 1-Tetracosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Tetracosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10192-32-2, 36731-16-5, 93924-11-9 | |

| Record name | 1-Tetracosene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10192-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetracosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C24-28 olefin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetracosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetracosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracosene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TETRACOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4Z12FF061 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Tetracosene

Abstract

This compound (C₂₄H₄₈) is a long-chain alpha-olefin, a class of unsaturated hydrocarbons characterized by a terminal double bond.[1] Its extended hydrocarbon chain imparts specific physicochemical properties, making it a molecule of interest in various industrial and research applications, from its use as a standard in analytical chemistry to its role as an intermediate in chemical synthesis.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its relevant chemical and biosynthetic pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physical Properties of this compound

This compound is a long-chain alkene that is typically a liquid at room temperature.[3] Like other hydrocarbons, it is non-polar and hydrophobic, leading to its insolubility in water but good solubility in organic solvents.[4] The physical state can sometimes be described as a waxy solid, which is characteristic of higher alkenes.[1]

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₈ | [3][5] |

| Molecular Weight | 336.64 g/mol | [1][5] |

| IUPAC Name | tetracos-1-ene | [3] |

| CAS Number | 10192-32-2 | [1][6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 45.3 °C | [5] |

| Boiling Point | 386.00 to 387.00 °C (@ 760.00 mm Hg) | [7] |

| Density | 0.801 g/cm³ | [4] |

| Vapor Pressure | 0.000008 mmHg @ 25.00 °C (estimated) | [7] |

| Flash Point | 217.10 °C (423.00 °F) (estimated) | [7] |

| Solubility | Insoluble in water; Soluble in alcohol | [7] |

| logP (o/w) | 12.527 (estimated) | [7] |

| Enthalpy of Vaporization (ΔvapH°) | 68.35 kJ/mol | [8] |

| Enthalpy of Fusion (ΔfusH°) | 56.64 kJ/mol | [8] |

Chemical Properties and Reactivity

As an alpha-olefin, the chemical reactivity of this compound is dominated by the presence of the terminal carbon-carbon double bond, which is susceptible to a variety of addition reactions.[1]

Table 2: Key Chemical Reactions of this compound

| Reaction Type | Reagents & Conditions | Product(s) | Description | Source(s) |

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, Pt, Ni) | Tetracosane (C₂₄H₅₀) | Addition of hydrogen across the double bond to form a saturated alkane. | [1] |

| Halogenation | Cl₂, Br₂ | 1,2-Dichlorotetracosane, 1,2-Dibromotetracosane | Addition of halogens to form 1,2-dihalides. | [9] |

| Hydrohalogenation (Markovnikov) | HCl, HBr (with weak Lewis acid catalyst) | 2-Chlorotetracosane, 2-Bromotetracosane | Addition of hydrogen halides, where the halogen adds to the more substituted carbon. | [9] |

| Hydrohalogenation (Anti-Markovnikov) | HBr, Peroxides (free radical conditions) | 1-Bromotetracosane | Free-radical addition of HBr, where the bromine adds to the terminal carbon. | [9] |

| Polymerization | Acid catalysts or Ziegler-Natta catalysts | Poly(this compound) | Monomers link to form long-chain polymers. | [10] |

| Alkylation | Aromatic compound (e.g., benzene), Acid catalyst | Linear Alkyl Aromatics | Alkylation of aromatic rings, a key step in producing detergents. | [9] |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | 1,2-Epoxytetracosane | Formation of an epoxide ring at the site of the double bond. | [9] |

| Oxo Process | CO, H₂, Catalyst (e.g., cobalt or rhodium) | C₂₅ Aldehydes (e.g., 2-methyltetracosanal) | Addition of a formyl group and a hydrogen atom across the double bond. | [9] |

Visualization of Key Chemical Reactions

The following diagram illustrates the primary reaction pathways for this compound.

References

- 1. This compound | 10192-32-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C24H48 | CID 82436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:10192-32-2 | Chemsrc [chemsrc.com]

- 5. 10192-32-2 CAS MSDS (tetracosene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound, 10192-32-2 [thegoodscentscompany.com]

- 8. This compound (CAS 10192-32-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. NAO Resources | Chevron Phillips Chemical [cpchem.com]

- 10. Olefin | Description, Characteristics, & Types | Britannica [britannica.com]

An In-depth Technical Guide to 1-Tetracosene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides essential molecular data, experimental protocols, and analytical workflows pertaining to 1-Tetracosene, a long-chain alpha-olefin of interest in various scientific and industrial fields.

Molecular and Physicochemical Data

This compound (C₂₄H₄₈) is a long-chain alkene characterized by a single double bond at the terminal position. Its extended hydrocarbon chain imparts specific properties relevant in materials science, analytical chemistry, and biological research.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and theoretical modeling.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₈ | [1][2][3] |

| Molecular Weight | 336.6 g/mol | [4] |

| IUPAC Name | tetracos-1-ene | [1][3] |

| CAS Registry Number | 10192-32-2 | [1][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, isolation, and analysis of this compound. The following sections outline protocols for its chemical synthesis and analytical characterization.

Synthesis of this compound via Dimerization

This protocol describes a method for synthesizing tetracosene by the dimerization of a shorter-chain alkene, tetrapropylene, using an aluminum chloride catalyst.

Objective: To produce tetracosene with a high yield.

Materials:

-

Tetrapropylene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitro-compound complexant

-

Reaction vessel with temperature control

-

Stirring apparatus

Procedure:

-

Catalyst Preparation: Prepare the catalyst by combining anhydrous AlCl₃ with a nitro-compound complexant. The preferable amount of AlCl₃ is 6% to 10% of the reactant mass.[3] The molar ratio of the complexant to AlCl₃ should be in the range of 3.5:1 to 5.5:1.[3]

-

Reaction Setup: Charge a suitable reaction vessel with tetrapropylene and the prepared catalyst.

-

Reaction Conditions: Maintain the reaction temperature between 40°C and 60°C.[3]

-

Reaction Time: Allow the reaction to proceed for 4 to 6 hours under continuous stirring.[3]

-

Workup and Isolation: Upon completion, quench the reaction and purify the product to isolate tetracosene. A yield of approximately 66.9% can be expected under these conditions.[3]

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the separation, identification, and quantification of long-chain alkenes like this compound.[5] This protocol is adapted from established methods for analyzing similar long-chain hydrocarbons.[5]

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

-

Gas Chromatograph (e.g., Agilent 7890A or equivalent)

-

Mass Spectrometer (e.g., Agilent 5975C series or equivalent)[5]

-

GC Column: Non-polar column (e.g., DB-5 or equivalent) suitable for hydrocarbon analysis.

Procedure:

-

Sample Preparation (Hexane Extraction):

-

For biological matrices, lyse the cells using sonication or enzymatic digestion.[5]

-

Add an equal volume of hexane (B92381) to the sample.[5]

-

Vortex vigorously for 2 minutes to ensure thorough mixing.[5]

-

Centrifuge to separate the organic (upper hexane layer) and aqueous phases.[5]

-

Carefully transfer the hexane layer to a clean vial.

-

Concentrate the sample under a gentle stream of nitrogen if necessary.[5]

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Separation: The sample is volatilized and separated on the GC column based on volatility and interaction with the stationary phase. Lower boiling point compounds elute first.

-

Detection (MS): As components elute from the column, they enter the mass spectrometer.

-

Ionization: Molecules are ionized, typically by electron impact, which may cause fragmentation. Alkenes often yield a more abundant molecular ion peak compared to alkanes.[6]

-

Mass Analysis: The instrument separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

Identification: The resulting mass spectrum, a plot of ion abundance versus m/z, provides a molecular fingerprint. The molecular ion peak confirms the molecular weight, and the fragmentation pattern helps elucidate the structure.[4] Alkenes characteristically undergo allylic cleavage.

-

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analytical identification of this compound using the GC-MS protocol described above.

Caption: Analytical workflow for this compound identification.

References

1-Tetracosene in the Botanical Realm: A Technical Guide to Its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetracosene (C24H48) is a long-chain monounsaturated alkene that is a constituent of the cuticular waxes of various plants. As a component of this protective layer, it plays a role in preventing water loss and protecting the plant from environmental stressors. The presence and concentration of this compound can vary significantly between plant species, making a comprehensive understanding of its natural sources crucial for phytochemical research, chemotaxonomy, and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known plant sources of this compound, detailed experimental protocols for its extraction and analysis, and an examination of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified in a number of plant species, often as a component of their epicuticular wax. While its presence is noted in several botanical families, quantitative data remains somewhat limited in publicly accessible literature. The following table summarizes the available quantitative data for this compound in various plants.

| Plant Species | Family | Plant Part | Extraction Solvent | Analytical Method | Concentration of this compound | Reference |

| Spiraea hypericifolia | Rosaceae | Aerial Parts | Dichloromethane | GC-MS | 18.41% of total extract | [1] |

| Arctostaphylos uva-ursi (Bearberry) | Ericaceae | Leaves | Not Specified | Not Specified | Presence reported, not quantified | [2] |

| Matricaria chamomilla (Chamomile) | Asteraceae | Flowers | Not Specified | Not Specified | Presence reported, not quantified | [2] |

Note: The concentration of this compound in Spiraea hypericifolia represents a significant portion of the liposoluble components in the aerial parts of the plant. Further research is required to quantify the concentration of this compound in Arctostaphylos uva-ursi, Matricaria chamomilla, and other potential plant sources.

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve solvent extraction of the cuticular waxes followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Extraction of Cuticular Waxes

A common and effective method for extracting cuticular waxes is Soxhlet extraction.

Materials:

-

Dried and finely ground plant material

-

Soxhlet extractor apparatus

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Cellulose (B213188) extraction thimble

-

Hexane or Dichloromethane (GC grade)

-

Rotary evaporator

Procedure:

-

Place a known quantity of the dried and powdered plant material into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with the chosen solvent (e.g., hexane) to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top, connected to a cold water supply.

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.

-

The solvent will fill the thimble and extract the liposoluble compounds, including this compound.

-

Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.

-

This cycle is allowed to repeat for several hours (typically 6-8 hours) to ensure complete extraction.

-

After extraction, the solvent containing the extracted waxes is concentrated using a rotary evaporator to obtain the crude wax extract.

-

The crude extract can then be prepared for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive method for separating, identifying, and quantifying this compound in a complex plant extract.

Instrumentation and Conditions (Representative):

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless or split (e.g., 10:1 ratio).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 5 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 40-600.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak (m/z 336) and a characteristic fragmentation pattern for a long-chain alkene.

-

Quantification: For quantitative analysis, an internal standard (e.g., a long-chain alkane not present in the sample, such as dotriacontane) is added to the extract before GC-MS analysis. A calibration curve is generated using known concentrations of a this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Biosynthesis of this compound in Plants

The biosynthesis of this compound and other very-long-chain hydrocarbons in plants is a multi-step process that originates from fatty acid synthesis in the plastids. The general pathway involves the elongation of fatty acids and their subsequent conversion to hydrocarbons.

Caption: Biosynthesis pathway of this compound in plants.

The biosynthesis begins with the formation of C16 and C18 fatty acyl-CoAs from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex. These are then elongated by a multi-enzyme fatty acid elongase (FAE) complex in the endoplasmic reticulum to produce very-long-chain fatty acids (VLCFAs), including the C24 precursor for this compound. The VLCFA-CoA is then reduced to a fatty aldehyde (tetracosanal) by an acyl-CoA reductase. Finally, the terminal alkene, this compound, is formed through the action of a decarbonylase or decarboxylase enzyme, which removes a carbonyl or carboxyl group.

Experimental Workflow

The overall workflow for the identification and quantification of this compound from plant sources is a systematic process from sample collection to data analysis.

Caption: General workflow for this compound analysis.

This workflow outlines the key stages, starting with the collection and preparation of the plant material, followed by the extraction of cuticular waxes. The resulting crude extract is then prepared for instrumental analysis by GC-MS, which provides the data for the final identification and quantification of this compound.

Conclusion

This compound is a naturally occurring long-chain alkene found in the cuticular waxes of several plant species, with a notably high concentration identified in Spiraea hypericifolia. The standardized methods of Soxhlet extraction and GC-MS analysis provide a robust framework for the identification and quantification of this compound. Further research into a wider variety of plant species is necessary to build a more comprehensive database of natural sources of this compound. Understanding its biosynthesis and distribution will be valuable for applications in phytochemistry, drug discovery, and the development of natural product-based technologies.

References

biosynthesis pathways of 1-Tetracosene in microorganisms

An In-depth Technical Guide to the Biosynthesis of 1-Tetracosene in Microorganisms

Abstract

Long-chain alkenes such as this compound (C24H48) are valuable oleochemicals with applications as biofuels, lubricants, and precursors for polymers and surfactants. Microbial biosynthesis presents a sustainable alternative to conventional petrochemical production methods. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathways for this compound in microorganisms. It focuses on the underlying enzymatic machinery, precursor supply, and metabolic engineering strategies to enhance production. Detailed experimental protocols for pathway elucidation, quantitative data from various microbial platforms, and visualized pathway diagrams are presented to serve as a core resource for researchers in the field.

Introduction

This compound is a long-chain monounsaturated hydrocarbon that has been identified in various biological systems, from microorganisms to plants.[1][2] Its biosynthesis is intrinsically linked to the metabolism of fatty acids, where precursor molecules are modified to produce this specific alkene.[1] The microbial production of this compound and other long-chain alkenes is a field of growing interest, driven by the need for renewable sources of high-energy-density fuels and chemical feedstocks. Understanding the native biosynthetic pathways is critical for the rational design and engineering of microbial cell factories. This document consolidates current knowledge on these pathways, with a primary focus on mechanisms capable of producing even-numbered, very-long-chain alkenes.

Core Biosynthetic Pathways

The production of this compound in microorganisms originates from the central fatty acid synthesis (FAS) pathway, which provides the essential acyl-chain precursors. From this foundation, several distinct pathways diverge to produce long-chain hydrocarbons.

Foundation: Fatty Acid Synthesis (FAS II)

The Type II Fatty Acid Synthesis (FAS II) system, common in bacteria, is the starting point for building the carbon backbone required for this compound. This iterative cycle elongates an acyl chain by two carbons per round, using acetyl-CoA as a primer and malonyl-CoA as the extender unit. The acyl intermediates are covalently bound to an Acyl Carrier Protein (ACP), forming acyl-ACPs. The synthesis of a C24 fatty acid, lignoceric acid, would require the extension of an initial acetyl-CoA primer through 11 cycles of elongation.

Caption: Foundational Fatty Acid Synthesis (FAS II) Cycle.

Pathway 1: Head-to-Head Condensation (OleABCD System)

The most direct and well-characterized pathway for producing very-long-chain internal alkenes is the OleABCD system, first identified in bacteria such as Micrococcus luteus.[3][4] This pathway involves the "head-to-head" condensation of two fatty acyl-CoA molecules. For the synthesis of this compound (a terminal alkene), this pathway would require a subsequent isomerization step, or a variant of the enzyme system that directly yields a terminal double bond. A plausible route to a C24 backbone involves the condensation of two C12 (dodecanoyl-CoA) molecules.

The proposed mechanism proceeds as follows:

-

OleA (Condensing Enzyme): Catalyzes a decarboxylative Claisen-like condensation of two acyl-CoA thioesters to form a long-chain β-keto acid intermediate.[5]

-

OleD (Reductase): Reduces the β-keto group to a hydroxyl group.

-

OleC (Dehydratase): Dehydrates the β-hydroxyacyl intermediate to form an α,β-unsaturated intermediate.

-

OleB (Reductase): The function of OleB is less clear but is thought to be involved in the final reduction step to yield the alkene.

Caption: Proposed OleABCD Pathway for C24 Alkene Synthesis.

Pathway 2: Fatty Acid Decarboxylation

Another prominent pathway for alkene biosynthesis involves the direct decarboxylation of free fatty acids to terminal alkenes with one fewer carbon atom (n-1 rule). The key enzyme in this process is often a P450 peroxygenase, designated OleT. To produce this compound (C24), this pathway would require a C25 fatty acid (pentacosanoic acid) as a substrate. While less common than even-chain fatty acids, odd-chain fatty acids are produced by some microorganisms.

The pathway consists of two main steps:

-

Fatty Acid Elongation: Synthesis of a C25 fatty acid precursor.

-

Decarboxylation: The enzyme OleT, using H₂O₂, catalyzes the oxidative decarboxylation of the C25 fatty acid to yield this compound, CO₂, and water.[6][7]

Pathway 3: Cyanobacterial AAR-ADO Pathway

Cyanobacteria produce alkanes and alkenes via a two-step pathway that also follows an n-1 rule.[8][9]

-

Acyl-ACP Reductase (AAR): Reduces a fatty acyl-ACP to a fatty aldehyde.

-

Aldehyde-Deformylating Oxygenase (ADO): Converts the fatty aldehyde to an alkane or alkene with the release of formate.[6][8]

To produce a C24 alkene via this route, a C25 acyl-ACP would be required, making it a less direct pathway for this compound compared to the OleABCD system. However, engineering the substrate specificity of AAR could potentially enable this route.

Metabolic Engineering for this compound Production

Enhancing the microbial production of this compound requires a multi-faceted metabolic engineering approach, typically implemented in chassis organisms like Escherichia coli or Saccharomyces cerevisiae.[10][11]

Key Strategies:

-

Increasing Precursor Supply: Overexpression of acetyl-CoA carboxylase (ACC) to boost the pool of malonyl-CoA, the primary building block for fatty acid synthesis.[12]

-

Pathway Expression: Heterologous expression of the chosen biosynthetic pathway genes (e.g., the oleABCD cluster from M. luteus).[3][4]

-

Blocking Competing Pathways: Deletion of genes involved in fatty acid degradation (β-oxidation), such as fadD or fadE, to prevent the breakdown of fatty acid intermediates and final products.

-

Enhancing Cofactor Availability: Ensuring a sufficient supply of reducing equivalents (NADPH) for both fatty acid synthesis and the reductive steps in alkene formation.

-

Product Secretion: Engineering transport systems to export the hydrophobic this compound product out of the cell, mitigating potential toxicity and simplifying downstream processing.

Quantitative Data on Long-Chain Alkene Production

While data specifically for this compound is limited, production titers for related long-chain hydrocarbons in engineered microorganisms provide a benchmark for what is achievable.

| Compound(s) | Host Organism | Key Genes Expressed | Titer (mg/L) | Reference(s) |

| Long-Chain Alkanes/Alkenes | Escherichia coli | AAR and ADO from cyanobacteria | ~300 | [8] |

| C27:3, C29:3 Alkenes | Escherichia coli | oleA, B, C, D from M. luteus | Not Quantified | [4][5] |

| 1-Alkenes (C13, C15) | Saccharomyces cerevisiae | undB from Pseudomonas putida | 35.3 | [11] |

| Total Hydrocarbons (C13-C17) | Escherichia coli | OleT from Jeotgalicoccus sp. | 97.6 | [12] |

Experimental Protocols

Elucidating and optimizing biosynthetic pathways for this compound relies on a set of core molecular biology and analytical chemistry techniques.

Protocol: Heterologous Expression and In Vivo Product Analysis

This protocol describes the expression of a candidate gene cluster (e.g., oleABCD) in E. coli and the subsequent analysis of hydrocarbon products.

1. Gene Cluster Amplification and Cloning:

- Design primers to amplify the entire oleABCD gene cluster from the genomic DNA of the source organism (e.g., M. luteus).

- Use PCR to amplify the cluster.

- Clone the amplified DNA fragment into a suitable expression vector (e.g., pET-28a) under the control of an inducible promoter (e.g., T7).

2. Host Strain Transformation:

- Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). For enhanced production, a strain with a deleted fadD gene can be used to prevent fatty acid degradation.

3. Cultivation and Induction:

- Grow the transformed E. coli in a suitable medium (e.g., LB or M9 minimal media) at 37°C to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

- Continue cultivation at a lower temperature (e.g., 25-30°C) for 24-48 hours. A dodecane (B42187) overlay can be added to the culture to capture the hydrophobic products.

4. Extraction of Hydrocarbons:

- Centrifuge the culture to pellet the cells.

- If a solvent overlay was used, collect the organic layer.

- If no overlay was used, extract the cell pellet and supernatant with an organic solvent like ethyl acetate (B1210297) or hexane. Vortex vigorously and separate the phases by centrifugation.

5. Analysis by GC-MS:

- Concentrate the organic extract under a stream of nitrogen.

- Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- GC Conditions: Use a non-polar column (e.g., DB-5). Program a temperature gradient from ~100°C to 320°C.

- MS Analysis: Scan for a mass range of m/z 50-500.

- Compare the resulting mass spectra and retention times to an authentic this compound standard to confirm product identity and quantify the titer.

// Nodes

A[label="1. Identify & Amplify\nGene Cluster (e.g., oleABCD)"];

B[label="2. Clone into\nExpression Vector"];

C [label="3. Transform into\nE. coli Host"];

D [label="4. Culture Cells &\nInduce Expression"];

E [label="5. Add Organic Overlay\n(e.g., Dodecane)"];

F [label="6. Extract Hydrocarbons\nwith Solvent"];

G [label="7. Analyze Extract\nby GC-MS"];

H [label="8. Identify & Quantify\nthis compound"];

// Edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

}

Caption: Workflow for Heterologous Production and Analysis.

Protocol: In Vitro Enzyme Assay for OleA

This protocol is for confirming the condensing activity of the OleA enzyme.[4]

1. Protein Expression and Purification:

- Clone the oleA gene into an expression vector with a purification tag (e.g., 6xHis-tag).

- Express the protein in E. coli BL21(DE3) and purify it from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

2. Assay Reaction Setup:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- In a microfuge tube, combine the buffer, purified OleA enzyme, and the substrate (e.g., dodecanoyl-CoA).

- Incubate the reaction at a suitable temperature (e.g., 30°C) for several hours.

3. Product Extraction and Analysis:

- Stop the reaction by adding acid (e.g., HCl).

- Extract the products with ethyl acetate.

- Analyze the extract by GC-MS to identify the expected β-keto acid condensation product.

Conclusion and Future Outlook

The biosynthesis of this compound in microorganisms is a promising avenue for the sustainable production of valuable oleochemicals. The head-to-head condensation pathway mediated by the OleABCD enzyme system represents the most direct and viable route currently understood. While significant progress has been made in elucidating and engineering pathways for long-chain hydrocarbons, achieving economically competitive titers of this compound remains a challenge. Future research should focus on discovering and characterizing novel enzyme systems with higher specificity and efficiency, optimizing host metabolic flux towards C24/C25 fatty acid precursors, and developing robust fermentation and downstream processing technologies. The integration of systems biology and synthetic biology tools will be paramount in constructing next-generation microbial cell factories for the high-level production of this compound.

References

- 1. This compound | 10192-32-2 | Benchchem [benchchem.com]

- 2. This compound | C24H48 | CID 82436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genes involved in long-chain alkene biosynthesis in Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. docta.ucm.es [docta.ucm.es]

- 8. Insights into cyanobacterial alkane biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Engineering Saccharomyces cerevisiae cells for production of fatty acid-derived biofuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Tetracosene

This technical guide provides a comprehensive overview of 1-tetracosene, a long-chain alpha-olefin, tailored for researchers, scientists, and professionals in drug development. This document covers its fundamental chemical identifiers, physicochemical properties, detailed experimental protocols, and biosynthetic pathways.

Chemical Identity and Properties

This compound is a linear alkene with the double bond at the primary, or alpha, position. Its chemical and physical properties are summarized below.

IUPAC Name: Tetracos-1-ene[1][2] CAS Number: 10192-32-2[1][2][3][4]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, providing a valuable reference for experimental design and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₈ | [1][2][3][4] |

| Molecular Weight | 336.6 g/mol | [3] |

| Physical State | Solid | [4] |

| Boiling Point | 386.00 to 387.00 °C @ 760.00 mm Hg (estimated) | [5][6] |

| Vapor Pressure | 0.000008 mmHg @ 25.00 °C (estimated) | [5][6] |

| Flash Point | 423.00 °F (217.10 °C) (estimated) | [5][6] |

| Solubility | Soluble in alcohol; Insoluble in water (1.244e-007 mg/L @ 25 °C, estimated) | [5][6] |

| Enthalpy of Vaporization | 101 kJ/mol at 433 K | [1] |

| Kovats Retention Index | 2390.2 - 2396 (non-polar column) | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific research. This section provides protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Wittig Reaction

This protocol describes a common method for the synthesis of terminal alkenes.

Objective: To synthesize this compound from 1-bromotricosane (B3275183) and formaldehyde (B43269).

Materials:

-

1-Bromotricosane

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Formaldehyde (or paraformaldehyde)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Phosphonium (B103445) Salt Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous toluene. Add 1-bromotricosane and heat the mixture to reflux for 24 hours. Cool the mixture to room temperature, and collect the resulting white precipitate (tricosyltriphenylphosphonium bromide) by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

Ylide Generation: Suspend the dried phosphonium salt in anhydrous THF under a nitrogen atmosphere and cool the suspension to 0 °C in an ice bath. Add n-butyllithium dropwise with stirring. Allow the reaction mixture to warm to room temperature, resulting in a characteristic orange-red color of the ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of formaldehyde in THF (prepared by cracking paraformaldehyde). Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Purification of this compound by Recrystallization

Objective: To purify synthesized or commercially obtained this compound.

Materials:

-

Crude this compound

-

Hexane

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot hexane.

-

Slowly add acetone until the solution becomes slightly turbid.

-

Warm the solution gently until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold acetone.

-

Dry the crystals under vacuum.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of this compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in hexane.

-

GC-MS Analysis: Inject the sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

-

Method Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C for 1 minute, then ramp at 5 °C/min to 210 °C, then ramp at 10 °C/min to 280 °C and hold for 15 minutes.

-

Carrier Gas: Helium

-

MS Detector: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify the this compound peak by its retention time and compare the mass spectrum with a reference spectrum. Purity can be estimated by the relative area of the peak.

Biosynthesis and Biological Significance

This compound is found in various plants, such as bearberry (Arctostaphylos uva-ursi) and chamomile (Matricaria chamomilla).[3][7] In microorganisms, long-chain alkenes are produced through pathways linked to fatty acid metabolism.

Bacterial Biosynthesis of 1-Alkenes

One notable pathway for the biosynthesis of terminal alkenes in bacteria involves the enzyme OleT, a P450 fatty acid decarboxylase. This enzyme converts long-chain fatty acids directly into 1-alkenes.[3]

Caption: The OleT pathway for the biosynthesis of this compound from a C24 fatty acid precursor.

Potential Biological Activities

Preliminary research suggests that this compound may exhibit cytotoxic and antiviral activities.[4] As a long-chain hydrocarbon, it can interact with lipid membranes, potentially altering their fluidity and permeability.[3] These properties make it a molecule of interest for further investigation in drug development and materials science. It is also used in the cosmetics industry as a skin-conditioning agent.[7]

The following diagram illustrates a general workflow for investigating the bioactivity of this compound.

Caption: A generalized experimental workflow for the investigation of this compound's biological activity.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 10192-32-2 | Benchchem [benchchem.com]

- 4. This compound | C24H48 | CID 82436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound [webbook.nist.gov]

- 7. CAS 10192-32-2: this compound | CymitQuimica [cymitquimica.com]

Solubility of 1-Tetracosene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-tetracosene (C₂₄H₄₈), a long-chain alpha-olefin. An understanding of its solubility characteristics is crucial for a variety of applications, including its use as a chemical intermediate, in the formulation of complex mixtures, and as a reference compound in analytical sciences. This document compiles available solubility data, details the experimental methodologies for its determination, and provides visual representations of experimental workflows.

Core Principles of this compound Solubility

As a long-chain, nonpolar hydrocarbon, the solubility of this compound is primarily dictated by the "like dissolves like" principle. It demonstrates significant solubility in nonpolar and weakly polar organic solvents, where the intermolecular van der Waals forces are comparable to those between this compound molecules. Conversely, it is practically insoluble in highly polar solvents such as water.[1][2] Temperature plays a pivotal role in the solubility of this compound, with solubility generally increasing with a rise in temperature.[3]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, the solubility of tetracosane (B166392) (C₂₄H₅₀), the corresponding saturated alkane, provides a close approximation due to their similar molecular structures and nonpolar nature. The presence of a terminal double bond in this compound may introduce minor differences in polarity and intermolecular interactions, but the overall solubility trends are expected to be very similar.

The following tables summarize the solubility of tetracosane in various organic solvents, presented in mole fraction (x) at different temperatures. This data is extrapolated from a technical guide on tetracosane solubility and serves as a reliable estimate for the solubility of this compound.[3]

Table 1: Solubility of Tetracosane in Aliphatic and Aromatic Hydrocarbons

| Temperature (K) | Mole Fraction (x) in Heptane | Mole Fraction (x) in Dodecane | Mole Fraction (x) in m-Xylene | Mole Fraction (x) in p-Xylene |

| 279.3 | 0.0018 | 0.0035 | 0.0085 | 0.0082 |

| 283.2 | 0.0028 | 0.0053 | 0.0125 | 0.0120 |

| 288.2 | 0.0048 | 0.0088 | 0.0200 | 0.0195 |

| 293.2 | 0.0080 | 0.0142 | 0.0310 | 0.0300 |

| 298.2 | 0.0128 | 0.0220 | 0.0470 | 0.0450 |

| 303.2 | 0.0200 | 0.0335 | 0.0690 | 0.0660 |

| 305.8 | 0.0245 | 0.0405 | 0.0820 | 0.0780 |

Table 2: Qualitative and Estimated Solubility of this compound in Various Organic Solvents

| Solvent | Classification | Solubility | Reference |

| Water | Highly Polar | Insoluble | [4][5] |

| Ethanol | Polar | Slightly Soluble | [4] |

| Acetonitrile | Polar Aprotic | Slightly Soluble | [6] |

| Chloroform | Weakly Polar | Soluble | [6] |

| Hydrocarbon Solvents | Nonpolar | Soluble | [7][8] |

Experimental Protocols for Solubility Determination

The determination of the solubility of long-chain hydrocarbons like this compound can be accurately performed using several established experimental methods. The two most common and reliable techniques are the Gravimetric Method and the Cloud Point Method.[3]

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution at a specific temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Detailed Methodology:

-

Saturation: An excess amount of this compound is added to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation at the same constant temperature to prevent any change in solubility.

-

Solvent Evaporation: A known mass of the clear, saturated filtrate is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.[9][10]

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per mass of the solvent (e.g., g/100 g solvent).

Cloud Point Method

The cloud point method is a convenient technique for determining the temperature at which a solution of a known concentration becomes saturated upon cooling. This saturation point is identified by the appearance of turbidity (the "cloud point").[3][11][12]

Detailed Methodology:

-

Preparation of Standards: A series of solutions of this compound in the chosen solvent are prepared at various known concentrations. This is typically achieved by accurately weighing both the solute and the solvent in sealed, transparent vials.

-

Dissolution: The vials are heated in a controlled-temperature bath with constant stirring until the this compound is completely dissolved, resulting in clear solutions.[3]

-

Controlled Cooling: The clear solutions are then cooled at a slow, controlled rate (e.g., 0.5 °C/min) while being continuously stirred.

-

Observation: The solutions are visually monitored against a dark background with proper illumination.

-

Cloud Point Determination: The temperature at which the first sign of persistent cloudiness or turbidity appears is recorded as the cloud point for that specific concentration.[3][13] This temperature corresponds to the saturation temperature for that concentration.

References

- 1. cpchem.com [cpchem.com]

- 2. cpchem.com [cpchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 10192-32-2 [thegoodscentscompany.com]

- 5. CAS 10192-32-2: this compound | CymitQuimica [cymitquimica.com]

- 6. 10192-32-2 CAS MSDS (tetracosene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. cpchem.com [cpchem.com]

- 8. moellerchemie.com [moellerchemie.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Petroleum lab experiment 03 - cloud pour point | PDF [slideshare.net]

- 12. calnesis.com [calnesis.com]

- 13. Cloud point - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Thermal Stability and Degradation of 1-Tetracosene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 1-tetracosene, a long-chain alpha-olefin. While specific experimental data for pure this compound is limited in publicly available literature, this document synthesizes information from studies on analogous long-chain hydrocarbons and polyethylene (B3416737) waxes to project its thermal behavior. The guide covers anticipated thermal stability as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and explores the primary degradation mechanisms, including pyrolysis and oxidation. Detailed experimental protocols for these analytical techniques are provided, alongside visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of the processes involved. This document is intended to serve as a valuable resource for researchers and professionals working with this compound and other long-chain olefins in various applications, including drug development.

Introduction

This compound (C24H48) is a linear alpha-olefin with a chain length of 24 carbon atoms. Its long hydrocarbon chain imparts properties such as high hydrophobicity and a high boiling point, making it relevant in various industrial and research applications. Understanding the thermal stability and degradation behavior of this compound is crucial for its application in environments where it may be subjected to elevated temperatures, such as in lubrication, polymer synthesis, and as an excipient in pharmaceutical formulations.

Thermal degradation can alter the chemical and physical properties of this compound, potentially leading to the formation of undesirable byproducts. This guide outlines the expected thermal behavior of this compound and the analytical methods used to assess its stability.

Thermal Stability Analysis

The thermal stability of a material is its ability to resist chemical change upon heating. For long-chain hydrocarbons like this compound, this is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the composition of the material.

Table 1: Projected TGA Data for this compound in an Inert Atmosphere (Nitrogen)

| Parameter | Expected Value |

| Onset Decomposition Temperature (Tonset) | ~350 - 400 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~450 - 500 °C |

| Residue at 600 °C | < 1% |

Note: These values are estimations based on the thermal behavior of similar long-chain hydrocarbons and polyethylene waxes.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, crystallization temperature, and glass transition temperature, as well as the enthalpy of these transitions. For a pure crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected.

Table 2: Physical and Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H48 | |

| Molecular Weight | 336.64 g/mol | |

| Boiling Point | 386.00 to 387.00 °C @ 760.00 mm Hg (est) | [1] |

| Flash Point | 217.10 °C (est) | [1] |

| Melting Point | ~50 - 55 °C (estimated from similar compounds) |

Degradation Mechanisms

The degradation of this compound at elevated temperatures can proceed through several pathways, primarily pyrolysis in the absence of oxygen and oxidation in the presence of oxygen.

Pyrolysis

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. For long-chain alkenes like this compound, pyrolysis involves the cleavage of C-C and C-H bonds, leading to the formation of a complex mixture of smaller hydrocarbons. The primary reactions include random chain scission, which breaks the molecule at various points along the carbon chain, and end-chain scission, which cleaves smaller fragments from the ends of the molecule. This results in the formation of a range of alkanes, alkenes, and dienes of varying chain lengths.

Figure 1: Generalized pyrolysis pathway for a long-chain alkene.

Oxidative Degradation

In the presence of oxygen, the thermal degradation of this compound is more complex and occurs at lower temperatures compared to pyrolysis. The oxidation process is a free-radical chain reaction involving initiation, propagation, and termination steps. The primary products are hydroperoxides, which are unstable and can decompose to form a variety of oxygenated compounds, including alcohols, aldehydes, ketones, and carboxylic acids. Further reactions can lead to chain scission and the formation of lower molecular weight products.

Figure 2: Generalized oxidative degradation pathway for a hydrocarbon.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the thermal stability and degradation of long-chain hydrocarbons like this compound. These protocols are based on established ASTM standards and common laboratory practices.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Standard: Based on ASTM E1131 - "Standard Test Method for Compositional Analysis by Thermogravimetry".[2][3][4][5]

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of controlled heating rates, and a system for controlling the atmosphere.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of the maximum rate of mass loss (Tpeak) from the first derivative of the TGA curve (DTG curve).

-

Figure 3: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Standard: Based on ASTM D3418 - "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[6][7][8][9]

Instrumentation: A differential scanning calorimeter with a furnace and cooling system, capable of precise temperature control and heat flow measurement.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Heat the sample from 25 °C to 100 °C at a rate of 10 °C/min to erase the sample's prior thermal history.

-

Cool: Cool the sample from 100 °C to 0 °C at a rate of 10 °C/min to observe crystallization.

-

Second Heat: Heat the sample from 0 °C to 100 °C at a rate of 10 °C/min. The data from this second heating scan is typically used for analysis of the melting behavior.

-

-

Data Collection: Record the differential heat flow between the sample and reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) as the peak temperature of the endothermic melting event.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Figure 4: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the degradation products of this compound under pyrolytic conditions.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Insert the sample cup into the pyrolyzer.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

-

Hold at the pyrolysis temperature for a short duration (e.g., 10-20 seconds).

-

-

GC-MS Analysis:

-

The volatile pyrolysis products are swept directly into the GC injection port.

-

Separate the pyrolysis products on a capillary GC column (e.g., a nonpolar column like DB-5ms). A typical temperature program would be: hold at 40 °C for 2 minutes, then ramp to 300 °C at 10 °C/min.

-

The separated components are introduced into the mass spectrometer for detection and identification.

-

-

Data Analysis:

-

Identify the individual pyrolysis products by comparing their mass spectra with a library of known compounds (e.g., NIST library).

-

Determine the relative abundance of each product from the peak areas in the total ion chromatogram.

-

Conclusion

This technical guide has provided a detailed overview of the thermal stability and degradation of this compound. While specific experimental data for this compound is scarce, by drawing parallels with similar long-chain hydrocarbons, we can anticipate its thermal behavior. The primary modes of degradation are pyrolysis in the absence of oxygen and oxidation in its presence, leading to a variety of smaller hydrocarbon and oxygenated products, respectively. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for researchers to conduct their own investigations into the thermal properties of this compound and related materials. The visualizations of the degradation pathways and experimental workflows serve to enhance the understanding of these complex processes. Further experimental studies on pure this compound are warranted to provide more precise quantitative data and validate the projections made in this guide.

References

- 1. ace-laboratories.com [ace-laboratories.com]

- 2. infinitalab.com [infinitalab.com]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. Thermogravimetric Analysis - Stress Engineering Services, Inc [stress.com]

- 5. researchgate.net [researchgate.net]

- 6. store.astm.org [store.astm.org]

- 7. en.usb-lab.com [en.usb-lab.com]

- 8. atslab.com [atslab.com]

- 9. store.astm.org [store.astm.org]

A Technical Guide to the Spectral Analysis of 1-Tetracosene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-tetracosene. This document is intended to serve as a core reference for researchers and professionals involved in the identification, characterization, and utilization of this long-chain alkene.

Introduction to this compound

This compound (C₂₄H₄₈) is a long-chain alpha-olefin with the chemical structure CH₂(CH₂)₂₁CH=CH₂. Its high molecular weight and specific functional group impart unique physicochemical properties relevant in various fields, including materials science and as a chemical intermediate. Accurate spectral analysis is paramount for its unambiguous identification and quality control.

Spectral Data Summary

The following sections and tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for the terminal double bond and the long alkyl chain.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | =CH- |

| ~4.9 | m | 2H | =CH₂ |

| ~2.0 | q | 2H | -CH₂-CH=CH₂ |

| ~1.2-1.4 | m | 40H | -(CH₂)₂₀- |

| ~0.9 | t | 3H | -CH₃ |

Predicted data based on typical chemical shifts for terminal alkenes.

Table 2: ¹³C NMR Spectral Data for this compound

While specific experimental data from a public source is limited, the expected chemical shifts can be reliably predicted based on established principles of ¹³C NMR spectroscopy for alkenes. The PubChem database indicates the availability of ¹³C NMR spectra for this compound.[1]

| Chemical Shift (δ) (ppm) | Assignment |

| ~139 | =CH- |

| ~114 | =CH₂ |

| ~34 | -CH₂-CH=CH₂ |

| ~29-32 | -(CH₂)₂₀- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Predicted data based on typical chemical shifts for terminal alkenes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the C=C double bond and the C-H bonds of the alkene and alkane portions of the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2925 | Strong | -C-H stretch (asymmetric) |

| ~2855 | Strong | -C-H stretch (symmetric) |

| ~1640 | Medium | C=C stretch |

| ~1465 | Medium | -CH₂- bend (scissoring) |

| ~990 | Strong | =C-H bend (out-of-plane) |

| ~910 | Strong | =CH₂ bend (out-of-plane) |

Data based on typical IR frequencies for terminal alkenes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound is expected to show a molecular ion peak and a series of fragment ions resulting from the cleavage of the long alkyl chain. A GC-MS spectrum for this compound is available on SpectraBase.[2] The National Institute of Standards and Technology (NIST) WebBook also provides information on this compound, including its molecular weight and CAS registry number.[3][4][5]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 336 | Low | [M]⁺ (Molecular Ion) |

| Various | High | [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ fragments |

Fragmentation pattern is characterized by a series of hydrocarbon fragments separated by 14 Da (CH₂ group).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 150 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film):

-

If this compound is a liquid or a low-melting solid at room temperature, place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

If this compound is a solid, dissolve a small amount in a volatile solvent (e.g., hexane (B92381) or chloroform), apply the solution to a salt plate, and allow the solvent to evaporate.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean salt plates before running the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 300-320 °C.

-

Final hold: 5-10 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationship between the different spectroscopic techniques in identifying this compound.

Caption: Workflow for the spectral analysis and structural elucidation of this compound.

Caption: Logical relationship of spectral data in confirming the structure of this compound.

References

1-Tetracosene safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 1-Tetracosene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, intended for use by professionals in research and development. The following sections detail the known hazards, precautionary measures, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a long-chain alpha-olefin.[1] While comprehensive toxicological data is not available for this compound, information from structurally similar compounds and available safety data sheets (SDS) for related substances can be used to infer potential hazards and guide safe handling practices.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₈ | [1] |

| Molecular Weight | 336.6 g/mol | [1] |

| Appearance | White solid | [2] |

| Odor | Odorless | [2] |

| Boiling Point | 386.00 to 387.00 °C (estimated) | [3] |

| Melting Point | 48 to 54 °C | [2] |

| Flash Point | 217.10 °C (423.00 °F) (estimated) | [3] |

| Solubility in Water | Insoluble | [2][4] |

| Stability | Stable under normal temperatures and pressures | [2] |

Hazard Identification and Classification

The primary health hazard identified for this compound is aspiration toxicity.[1]

| Hazard Class | GHS Classification | Hazard Statement |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways[1] |

Potential Health Effects:

-

Eye Contact: May cause irritation.[5]

-

Skin Contact: May cause skin irritation.[5]

-

Ingestion: May cause irritation of the digestive tract. The primary risk is aspiration if vomiting occurs.[5]

-

Inhalation: May cause respiratory tract irritation, especially if handled in a way that generates dust.[2][5]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended when handling this compound:[2]

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes and dust. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A standard laboratory coat should be worn. | To prevent skin contact and potential irritation.[2] |

| Respiratory Protection | For operations with the potential to generate dust or aerosols, a NIOSH-approved respirator may be necessary. | To protect against the inhalation of harmful dust or fumes. |

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area.

-

Facilities should be equipped with an eyewash station and a safety shower.[2]

Handling Procedures:

-

Avoid contact with eyes, skin, and clothing.[2]

-

When transferring the solid, use a spatula to avoid generating dust.[2]

-

If the material is a fine powder, handle it in a chemical fume hood.[2]

-

Keep the container tightly closed when not in use.[2]

-

Wash hands thoroughly after handling.[2]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep containers tightly closed to prevent contamination.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2] |

| Skin Contact | Wash off with soap and plenty of water. Remove any contaminated clothing. Get medical attention if symptoms occur.[2] |

| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[6] |

| Inhalation | Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician if symptoms persist.[6] |

Spill Response Workflow

In the event of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.

Caption: Logical workflow for responding to a this compound spill.

Experimental Protocols

Objective: To determine the potential of this compound to produce skin irritation.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, if necessary to moisten the solid)

-

Gauze patches

-

Semi-occlusive dressing

-

Healthy young adult albino rabbits (3)

-

Clippers

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk of the animals.

-

Test Substance Application:

-

Apply 0.5 g of this compound (moistened with a few drops of a suitable vehicle if solid) to a small area (approximately 6 cm²) of the clipped skin.

-

Cover the application site with a gauze patch and a semi-occlusive dressing.

-

-

Exposure: The exposure period is 4 hours.

-

Observation:

-

After 4 hours, remove the dressing and wash the treated area to remove any residual test substance.

-

Observe and grade the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Grading should be done according to a standardized scale (e.g., Draize scale).

-

-

Data Analysis: The mean scores for erythema and edema for each animal at the specified time points are calculated. The substance is classified as an irritant or non-irritant based on these scores according to regulatory guidelines.

Fire and Explosion Hazards

-

Fire Hazard: this compound is combustible but must be preheated before ignition can occur.[4]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Fire Fighting Procedures: As in any fire, wear a self-contained breathing apparatus and full protective gear.[7]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[7]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Contaminated materials, such as gloves and paper towels, should be placed in a sealed container and disposed of as hazardous waste.[8]

References

- 1. This compound | C24H48 | CID 82436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]